Estrone acetate
Overview
Description
Estrone acetate, also known as Hovigal, is a semi-synthetic, steroidal estrogen . It is an estrogen ester, specifically, an ester of estrone . Estrone is a female sex hormone and the weakest type of estrogen . It supports sexual development and function .
Synthesis Analysis
The synthesis of estrone has been a topic of research for many years . A key point in the synthesis of estrone is the construction of the B and C steroidal rings in a single step through a thermally induced 4π electrocyclic ring opening of a benzocyclobutene, followed by an exo-Diels–Alder cycloaddition .Molecular Structure Analysis
Estrone acetate has a molecular formula of C20H24O3 . It consists of four cycloalkane rings, known as a steroid nucleus, and is oxygenated at the 3 and 17 positions .Chemical Reactions Analysis
Estrone is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione .Physical And Chemical Properties Analysis
Estrone is a steroid hormone with the chemical formula C18H22O2 . It consists of four cycloalkane rings, known as a steroid nucleus, and is oxygenated at the 3 and 17 positions . It’s a white, crystalline solid at room temperature and is poorly soluble in water but more soluble in organic solvents like ethanol .Scientific Research Applications
Estrone acetate affects bone citrate metabolism. Estrone increases bone citrate synthesis and concentration, while parathyroid extract enhances labeled citrate formation with little change in bone citrate concentration (Ranney, 1960).
Estrone is present in dairy products, mainly in the form of fatty acid esters, and has growth-inducing properties. A method for measuring natural hormone estrone in foods has been developed and applied to dairy products, showing high levels of total estrone, especially in milk (García-Peláez et al., 2004).
Transdermal estradiol, with or without medroxyprogesterone acetate, has been studied for its long-term biological and metabolic effects in postmenopausal women (Pang et al., 1993).
Estrone has been isolated from apple seeds, suggesting a presence in various plant sources (Gawienowski & Gibbs, 1969).
Estrogens, including estrone acetate derivatives, have been studied for their antitumor activity in the treatment of hormone-receptive malignancies such as breast and prostate cancers (Oborotov et al., 1999).
Estrone acetate derivatives have shown antiproliferative activities against cancer cell lines, suggesting their potential in cancer treatment (Canário et al., 2022).
Hormone replacement therapy using estrone with or without medroxyprogesterone acetate has been studied for its effects on bone mineral density in postmenopausal women (Sassa et al., 1996).
Different doses of estrogen and progestin, including estrone and medroxyprogesterone acetate, have been examined for their effects on mood and sexual behavior in postmenopausal women (Sherwin, 1991).
Safety And Hazards
Future Directions
The history of estrogen illustrates the role of intellectual reasoning, motivation, and serendipity in advancing knowledge about this important sex steroid . Our knowledge about estrogen has been driven by astute observations of multiple investigators . The research findings have been rapidly translated into development of clinically applicable estrogen preparations . The discoveries have led to the birth control pill, prevention and treatment of breast cancer, menopausal hormone therapy, induction of puberty in hypogonadal girls, prevention and treatment of osteoporosis, and vaginal estrogen therapy, among others .
properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPQTPZDVJHMET-XSYGEPLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009160 | |
Record name | Estrone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estrone acetate | |
CAS RN |
901-93-9 | |
Record name | Estrone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estrone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estrone acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6USG266B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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